molecular formula C18H19BrN4O2 B249622 N-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-1,2,4-triazol-3-amine

N-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-1,2,4-triazol-3-amine

Cat. No. B249622
M. Wt: 403.3 g/mol
InChI Key: MDVWTTKYOJQVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-1,2,4-triazol-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-1,2,4-triazol-3-amine is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It also disrupts the cell cycle and inhibits the formation of new blood vessels that feed tumors.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-1,2,4-triazol-3-amine has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of enzymes involved in cancer cell growth and proliferation. Physiologically, it has been shown to induce apoptosis in cancer cells and inhibit the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-1,2,4-triazol-3-amine in lab experiments include its anticancer properties, its potential use as an antifungal and antibacterial agent, and its ability to inhibit the growth of cancer cells. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-1,2,4-triazol-3-amine. These include further research into its mechanism of action, potential side effects, and its use as an antifungal and antibacterial agent. Additionally, studies could be conducted to explore its potential use in combination with other cancer treatments to enhance their efficacy. Furthermore, research could be conducted to explore the potential use of this compound in the treatment of other diseases beyond cancer.

Synthesis Methods

The synthesis of N-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-1,2,4-triazol-3-amine is achieved through a multi-step process. The first step involves the reaction of 4-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base to form ethyl 4-(bromomethyl)-2-hydroxybenzoate. The second step involves the reaction of the ethyl 4-(bromomethyl)-2-hydroxybenzoate with sodium hydride and triazole to form ethyl 4-(1H-1,2,4-triazol-3-yl)methyl-2-hydroxybenzoate. The final step involves the reaction of ethyl 4-(1H-1,2,4-triazol-3-yl)methyl-2-hydroxybenzoate with benzyl bromide in the presence of a base to form N-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-1,2,4-triazol-3-amine.

Scientific Research Applications

N-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-1,2,4-triazol-3-amine has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use as an antifungal and antibacterial agent.

properties

Product Name

N-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-1,2,4-triazol-3-amine

Molecular Formula

C18H19BrN4O2

Molecular Weight

403.3 g/mol

IUPAC Name

N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C18H19BrN4O2/c1-2-24-16-9-14(10-20-18-21-12-22-23-18)8-15(19)17(16)25-11-13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3,(H2,20,21,22,23)

InChI Key

MDVWTTKYOJQVAL-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNC2=NC=NN2)Br)OCC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=NC=NN2)Br)OCC3=CC=CC=C3

Origin of Product

United States

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